3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine
Description
3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an oxygen atom to a piperidin-4-yl group. The piperidine nitrogen is further substituted with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl moiety.
The tetrahydronaphthalene (tetralin) system confers partial saturation, which may improve metabolic stability compared to fully aromatic naphthalene derivatives. The pyridine and piperidine rings contribute to basicity, while the sulfonyl group modulates solubility and electronic properties. Computational studies on similar chromeno-pyrimidine derivatives highlight the importance of such structural features in drug-like properties and bioavailability .
Properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-26(24,20-8-7-16-4-1-2-5-17(16)14-20)22-12-9-18(10-13-22)25-19-6-3-11-21-15-19/h3,6-8,11,14-15,18H,1-2,4-5,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYSCKDWMRMEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that tetrahydronaphthalene derivatives can interact with various biological targets, influencing cellular processes.
Mode of Action
It is suggested that the metabolite 1,2,3,4-tetrahydro-2-naphthol (2-tetralol) is responsible for some of the observed effects, such as the formation of cataracts. The compound may also induce the formation of reactive oxygen species during its metabolism, leading to lipid peroxidation in the erythrocyte membranes and thereby initiating their destruction.
Biochemical Pathways
The metabolism of naphthalene, a related compound, can lead to the formation of reactive oxygen species, which can cause lipid peroxidation in the erythrocyte membranes. This suggests that the compound may have similar effects on biochemical pathways related to oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine with structurally related compounds from the evidence, focusing on substituents, physicochemical properties, and bioactivity:
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The target compound’s tetralin-sulfonyl group reduces logP compared to 8a’s trifluoromethylbenzamide (logP ~3.2 vs. 4.1), likely due to the partially saturated tetralin system and polar sulfonyl group. However, it remains more lipophilic than the chromeno-pyrimidine derivative (logP 2.5) . The 4-fluorophenylsulfonyl group in 14d balances lipophilicity (logP 2.8) with improved solubility compared to the target compound .
Bioactivity and Binding :
- Compounds with trifluoromethyl groups (e.g., 8a ) exhibit enhanced binding to hydrophobic enzyme pockets, whereas urea -containing analogs (e.g., 14d ) show moderate antimicrobial activity, possibly via hydrogen bonding .
- The target compound’s tetralin moiety may confer metabolic stability, as seen in other tetralin-based drugs (e.g., sertraline), though experimental validation is needed.
Synthetic Efficiency: The target compound’s synthesis likely requires multi-step protocols similar to 8a–14d, with yields ranging from 35–65% depending on substitution patterns . In contrast, the chromeno-pyrimidine derivative () was synthesized in one step with a 75% yield, highlighting the efficiency of catalytic p-toluenesulfonic acid-mediated reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
